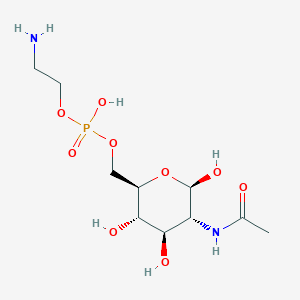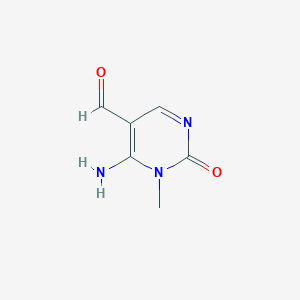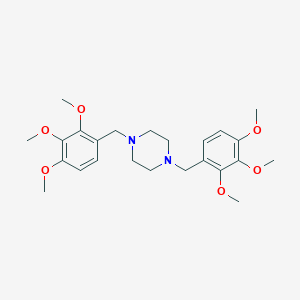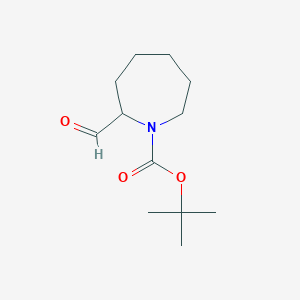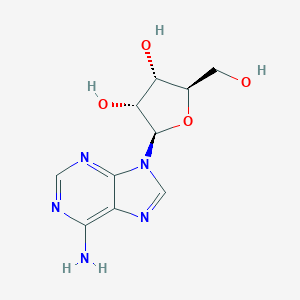
Indanazoline
Descripción general
Descripción
Indanazolina es un compuesto orgánico que pertenece a la clase de indanos, que se caracterizan por un anillo de ciclopentano fusionado a un anillo de benceno. Es un derivado de imidazolina conocido por sus propiedades vasoconstrictoras y se utiliza principalmente como descongestionante nasal. El clorhidrato de indanazolina es el ingrediente activo en muchos aerosoles nasales utilizados para tratar la rinitis aguda, crónica y alérgica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de indanazolina implica la reacción de 2,3-dihidro-1H-indeno con imidazol en condiciones específicas. El proceso normalmente incluye:
Materiales de partida: 2,3-dihidro-1H-indeno e imidazol.
Condiciones de reacción: La reacción se lleva a cabo en presencia de un solvente adecuado y un catalizador para facilitar la formación del anillo de imidazolina.
Métodos de producción industrial: La producción industrial de clorhidrato de indanazolina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
Purificación: El producto bruto se purifica mediante técnicas de recristalización o cromatografía.
Control de calidad: El producto final se somete a un estricto control de calidad para cumplir con los estándares farmacéuticos.
Análisis De Reacciones Químicas
Tipos de reacciones: La indanazolina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La indanazolina se puede oxidar para formar los óxidos correspondientes.
Reducción: Se puede reducir para formar derivados reducidos.
Sustitución: La indanazolina puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.
Reactivos de sustitución: Los halógenos, los agentes alquilantes y los nucleófilos se utilizan en reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados reducidos .
Aplicaciones Científicas De Investigación
La indanazolina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para estudiar derivados de imidazolina.
Biología: Se ha investigado por sus efectos en los sistemas biológicos, particularmente sus propiedades vasoconstrictoras.
Medicina: Se utiliza en descongestionantes nasales para tratar la rinitis y otras afecciones nasales.
Industria: Se emplea en la producción de productos farmacéuticos y como intermedio en la fabricación química
Mecanismo De Acción
La indanazolina ejerce sus efectos actuando como agonista del receptor alfa-adrenérgico. Se une a los receptores alfa-adrenérgicos en los vasos sanguíneos, provocando vasoconstricción. Esto reduce el flujo sanguíneo a la mucosa nasal, lo que lleva a una disminución de la congestión nasal. Los objetivos moleculares incluyen los receptores alfa-adrenérgicos, y las vías involucradas están relacionadas con el sistema nervioso simpático .
Compuestos similares:
Oximetazolina: Otro derivado de imidazolina utilizado como descongestionante nasal.
Nafazolina: Conocida por sus propiedades vasoconstrictoras y utilizada en gotas para los ojos y aerosoles nasales.
Tetrizolina: Se utiliza en gotas para los ojos para aliviar el enrojecimiento y la irritación.
Comparación: La indanazolina es única en su afinidad de unión específica y duración de acción. Si bien la oximetazolina y la nafazolina también son descongestionantes eficaces, la indanazolina se destaca por su pronunciada acción vasoconstrictora y sus mínimos efectos sistémicos cuando se usa por vía intranasal .
Comparación Con Compuestos Similares
Oxymetazoline: Another imidazoline derivative used as a nasal decongestant.
Naphazoline: Known for its vasoconstrictive properties and used in eye drops and nasal sprays.
Tetryzoline: Used in eye drops to relieve redness and irritation.
Comparison: Indanazoline is unique in its specific binding affinity and duration of action. While oxymetazoline and naphazoline are also effective decongestants, this compound is noted for its pronounced vasoconstrictive action and minimal systemic effects when used intranasally .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-9-4-2-6-11(10(9)5-1)15-12-13-7-8-14-12/h2,4,6H,1,3,5,7-8H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCWWEPJRBANHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)NC3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40507-80-0 (mono-hydrochloride), 40507-86-6 (mononitrate), 56601-85-5 (hydrochloride) | |
| Record name | Indanazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40193521 | |
| Record name | Indanazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40507-78-6 | |
| Record name | Indanazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40507-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indanazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indanazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indanazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDANAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0U38EHD86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Indanazoline?
A1: this compound exerts its decongestant effect through interaction with alpha-adrenergic receptors, leading to vasoconstriction in the nasal mucosa [, ]. This action reduces blood flow and subsequently decreases swelling in the nasal passages.
Q2: How does the decongestant effect of this compound compare to Xylomethazoline?
A2: Studies comparing this compound to Xylomethazoline, another common nasal decongestant, have shown no significant difference in their decongestant effects [, ]. Both drugs demonstrate similar efficacy in reducing nasal congestion.
Q3: Does this compound affect mucociliary activity in the nasal passages?
A3: Research indicates that this compound does not significantly impact mucociliary function in the nasal passages []. This finding suggests that the drug's decongestant action does not hinder the natural clearance mechanisms of the respiratory system.
Q4: What is the chemical structure of this compound?
A4: this compound, chemically known as N-(2.3-Dihydro-1H-indan-4-yl)-2.5-dihydro-1H-imidazol-2-amine, is an imidazoline derivative [, ]. Further details on the spectroscopic characterization and confirmation of its structure can be found in the cited research articles.
Q5: What is known about the toxicity profile of this compound?
A6: Toxicity studies have been conducted on this compound monohydrochloride to evaluate its safety profile []. Specific details regarding the findings of these studies are not elaborated upon in the abstract.
Q6: What is the purpose of the galenical development research on this compound?
A7: The galenical development research focuses on formulating this compound into a suitable nasal spray dosage form []. This research aims to optimize the delivery and efficacy of the drug while ensuring product stability and patient acceptability.
Q7: Has this compound been compared to other decongestants in terms of its therapeutic safety margin?
A8: Some research suggests that this compound might have a wider therapeutic safety margin compared to other imidazoline derivatives []. This suggestion stems from observations of minimal effects at low respiratory resistance levels and strong efficacy at higher resistance levels.
Q8: What were the key findings of the study using 99mTc scanning and computerized tomography to assess this compound's effects?
A9: The study utilizing 99mTc scanning and computerized tomography aimed to evaluate the effects of this compound on nasal congestion and mucociliary activity []. The results showed statistically significant reductions in the length, width, and area of nasal conchae after treatment with this compound, indicating its effectiveness in relieving nasal congestion.
Q9: How was the structure of this compound confirmed?
A10: The structure of this compound was confirmed using spectroscopic methods [, ]. This confirmation likely involved techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to analyze the compound's structure and molecular weight.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








